molecular formula C13H10INO B6614025 N-(3-iodophenyl)benzamide CAS No. 52807-28-0

N-(3-iodophenyl)benzamide

Cat. No.: B6614025
CAS No.: 52807-28-0
M. Wt: 323.13 g/mol
InChI Key: YDSSNARSCZZMIP-UHFFFAOYSA-N
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Description

N-(3-Iodophenyl)benzamide is a chemical compound of interest in scientific research and development, particularly as a versatile synthetic intermediate. Compounds based on the this compound structure serve as crucial precursors in organic synthesis and medicinal chemistry. The presence of the iodine atom on the phenyl ring makes this scaffold amenable to further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, enabling the construction of more complex molecular architectures . Researchers utilize this and related benzamide derivatives in the exploration of new therapeutic agents and bioactive molecules . The compound should be stored in a cool, dry environment, and handling should adhere to standard laboratory safety protocols. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-iodophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSSNARSCZZMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401312246
Record name N-(3-Iodophenyl)benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52807-28-0
Record name N-(3-Iodophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52807-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Iodophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 3 Iodophenyl Benzamide and Its Analogs

Established Synthetic Pathways

The foundational synthesis of the N-(3-iodophenyl)benzamide core and the introduction of various substituents are well-established processes in organic chemistry, primarily relying on amidation and halogenation reactions.

Amidation Reactions for Benzamide (B126) Core Formation

The formation of the central amide bond in this compound is a cornerstone of its synthesis. This is typically achieved through the coupling of a carboxylic acid and an amine. The most common approach involves the condensation of a benzoic acid derivative with an aniline (B41778), specifically 3-iodoaniline, to form the benzamide linkage. wits.ac.zaresearchgate.net To facilitate this reaction, activating agents are often employed to convert the carboxylic acid into a more reactive species, such as an acid chloride or an activated ester. researchgate.netresearchgate.net Common coupling reagents include N,N'-Dicyclohexylcarbodiimide (DCC), N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), and Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU). growingscience.com The choice of solvent and base, such as N,N-Diisopropylethylamine (DIPEA) or pyridine (B92270), is crucial for optimizing the reaction yield and minimizing side products. growingscience.com For instance, in some cases, the use of triethylamine (B128534) as a base can lead to undesired diacylation products, while pyridine favors monoacylation. wits.ac.za

Halogenation and Substituent Introduction Strategies

The introduction of the iodine atom onto the phenyl ring is a key step in the synthesis of this compound and its analogs. This can be achieved through direct iodination of the N-phenylbenzamide scaffold or by using a pre-iodinated starting material like 3-iodoaniline. evitachem.comnih.gov Direct iodination often employs molecular iodine in the presence of an oxidizing agent. evitachem.com The regioselectivity of halogenation can be influenced by the directing effects of the substituents already present on the aromatic rings. csic.es For example, palladium catalysis can direct halogenation to the ortho position of a coordinating group, offering a complementary strategy to traditional electrophilic aromatic substitution which typically favors para-substitution. csic.es

Furthermore, the synthesis of various analogs involves the introduction of other substituents onto either the benzoyl or the aniline moiety. This can be accomplished by starting with appropriately substituted benzoic acids or anilines. For example, the synthesis of N-(substituted phenyl)-2-chloroacetamides has been reported, where the phenyl ring bears various substituents. nih.gov The nature and position of these substituents can significantly influence the chemical and biological properties of the final molecule. nih.gov

Advanced Synthetic Approaches

Beyond the classical methods, advanced synthetic strategies, particularly those involving transition metal catalysis, have significantly expanded the toolkit for synthesizing and derivatizing this compound scaffolds.

Transition Metal-Catalyzed Coupling Reactions

The iodine atom in this compound serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. evitachem.comresearchgate.net

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used to form biaryl compounds by reacting this compound with boronic acids. chemie-brunschwig.ch The Heck reaction, another palladium-catalyzed process, can be used to introduce alkenyl groups. chemie-brunschwig.ch Copper-catalyzed reactions also play a significant role, for instance, in the synthesis of N-arylamides from aryl halides and nitriles. researchgate.net These coupling reactions are often characterized by their high efficiency and tolerance of various functional groups. chemie-brunschwig.ch

Derivatization Strategies for this compound Scaffolds

The this compound scaffold is amenable to a wide range of derivatization strategies, allowing for the fine-tuning of its properties. evitachem.comresearchgate.net The amide nitrogen can be a site for further functionalization. For instance, the introduction of different groups at this position can be explored to modify the molecule's biological activity. researchgate.net

The aryl rings of the benzamide core can also be further substituted. The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. evitachem.com Additionally, the inherent reactivity of the aromatic rings allows for electrophilic substitution reactions to introduce new groups. The development of sustainable and versatile derivatization campaigns is an active area of research. researchgate.net For example, the use of eco-compatible catalysts and reaction conditions is gaining prominence. researchgate.net

Reaction Mechanism Elucidation and Optimization of Synthesis Conditions

A thorough understanding of the reaction mechanisms is crucial for optimizing the synthesis of this compound and its analogs. For instance, in amidation reactions, the mechanism often involves the initial activation of the carboxylic acid, followed by nucleophilic attack by the amine. growingscience.com The choice of coupling reagent and base can significantly influence the reaction pathway and the formation of by-products. growingscience.com

Kinetic studies can provide valuable insights into the reaction mechanism and help in optimizing reaction parameters such as temperature, reaction time, and catalyst loading. acs.org For example, understanding whether a reaction follows first-order or second-order kinetics can guide the optimization process. acs.org The development of kinetic models allows for the simulation of the reaction and the prediction of optimal conditions to maximize the yield of the desired product while minimizing impurities. acs.org

In transition metal-catalyzed reactions, the mechanism typically involves a catalytic cycle that includes steps such as oxidative addition, transmetalation (in the case of Suzuki coupling), and reductive elimination. chemie-brunschwig.ch Elucidating these mechanisms is key to developing more efficient and selective catalysts.

Structural Elucidation and Supramolecular Assembly of N 3 Iodophenyl Benzamide Derivatives

Molecular Conformation Analysis, including Dihedral Angles

The three-dimensional structure of benzamide (B126) derivatives is largely defined by the spatial relationship between their aromatic rings, which can be quantified by the dihedral angle. In N-(aryl)benzamides, the amide bridge's flexibility allows for a range of conformations. The planarity of the molecule is influenced by the nature and position of substituents on the phenyl rings, which can introduce steric hindrance and alter electronic properties.

For instance, in the related compound 2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide, the dihedral angle between the two benzene (B151609) rings is 52.13 (10)°. iucr.org This significant twist indicates a non-planar conformation, likely influenced by the presence of multiple substituents. In another analogous compound, N-(3-iodophenyl)-N′-(2-methylbenzoyl) thiourea, the dihedral angle between the pyridine (B92270) and benzene rings was found to be 31.88 (9)°. researchgate.netnih.gov

Studies on various substituted benzamides show that the torsion angle is highly sensitive to the position of halogen substituents. mdpi.com These angles are a direct consequence of the interplay between intramolecular forces, such as steric repulsion, and intermolecular interactions within the crystal lattice, which seek to achieve the most stable packing arrangement.

Table 1: Dihedral Angles in N-(iodophenyl)benzamide Derivatives and Analogs

Compound NameDihedral Angle (°) Between Aromatic RingsReference
2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide52.13 (10) iucr.org
N-(3-iodophenyl)-N′-(2-methylbenzoyl) thiourea31.88 (9) researchgate.netnih.gov
2-Chloro-N-(4-fluorophenyl)benzamide13.6 (2) researchgate.net
N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide70.74 (6) researchgate.net

Crystalline Structure Determination

The arrangement of N-(3-iodophenyl)benzamide molecules in the solid state is determined through techniques that map their precise positions within a crystal lattice.

Single-Crystal X-ray Diffraction Studies of N-(iodophenyl)benzamide Isomers

Single-crystal X-ray diffraction is the definitive method for determining the crystalline structure of molecular solids. Studies on a series of isomeric N-(iodophenyl)nitrobenzamides demonstrate that each isomer forms a distinct three-dimensional framework structure. iucr.orgiucr.org For example, N-(3-iodophenyl)-2-nitrobenzamide crystallizes in the P21 space group, while N-(3-iodophenyl)-3-nitrobenzamide adopts the Cc space group, and the 4-nitro derivative crystallizes in the P21/n space group. iucr.orgiucr.org These differences highlight how the substituent position profoundly impacts the molecular packing and resulting crystal symmetry.

The analysis of these isomers reveals a wide variety of potential intermolecular interactions that guide their assembly, including hydrogen bonds (N—H⋯O, C—H⋯O), halogen bonds (iodo⋯nitro, iodo⋯carbonyl), and aromatic stacking interactions. iucr.org

Table 2: Crystallographic Data for N-(iodophenyl)benzamide Isomers and Analogs

Compound NameCrystal SystemSpace GroupReference
N-(3-iodophenyl)-2-nitrobenzamideMonoclinicP2₁ iucr.org
N-(3-iodophenyl)-3-nitrobenzamideMonoclinicCc iucr.org
N-(3-iodophenyl)-4-nitrobenzamideMonoclinicP2₁/n iucr.org
2-iodo-N-phenyl-benzamideMonoclinicP2₁/c nih.gov
2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamideTriclinicP-1 iucr.org

Factors Influencing Crystallinity and Amorphization

The ability of a compound to form a highly ordered crystalline solid versus a disordered amorphous phase is governed by both thermodynamic and kinetic factors. acs.orgnih.gov For benzanilides, the stability of the crystalline phase is closely linked to the efficiency of its intermolecular interactions. acs.org

Thermodynamically, a greater free energy difference between the amorphous and crystalline states provides a larger driving force for crystallization. acs.org However, kinetic factors can create a significant barrier to this transition. acs.org In many benzanilides, the presence of a strong and repeating N–H⋯O=C hydrogen bond network is a key feature of the crystalline state. acs.orgresearchgate.net The energy required to break these bonds during the transition to an amorphous phase, and the difficulty in reforming them, can kinetically trap the compound in its amorphous state, thereby enhancing its stability. acs.org

Conversely, factors that disrupt efficient packing, such as bulky substituents or conformational rigidity, can frustrate crystallization and favor amorphization. mdpi.comcolab.ws The interplay between strong, directional interactions like hydrogen bonds and weaker, more diffuse forces like van der Waals interactions ultimately determines whether a benzanilide (B160483) derivative will crystallize or remain amorphous. acs.org

Intermolecular Interactions

The supramolecular assembly of this compound derivatives is a result of a complex network of directional non-covalent interactions. These forces dictate the packing of molecules in the crystal lattice.

Hydrogen Bonding Networks (N—H⋯O, C—H⋯O)

Hydrogen bonding is a dominant force in the crystal packing of benzamides. The amide functional group provides a classic hydrogen bond donor (N–H) and acceptor (C=O). The N–H⋯O hydrogen bond is a particularly robust interaction that frequently directs the formation of chains or dimers in the solid state. iucr.orgnih.govacs.org

Halogen Bonding (Iodo Interactions)

The presence of an iodine atom on the phenyl ring introduces the capacity for halogen bonding, a highly directional interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis base. nih.govresearchgate.net In N-(iodophenyl)benzamide derivatives, the iodine atom can interact with various halogen bond acceptors.

Studies on nitro-substituted isomers show evidence of two-center iodo⋯nitro interactions. iucr.orgiucr.org Other observed interactions include iodo⋯carbonyl contacts. iucr.org Furthermore, C–I⋯π(ring) halogen bonds have been identified in related structures like 2-iodo-N-phenyl-benzamide, where the iodine atom interacts with the electron cloud of a neighboring aromatic ring. nih.gov These iodo interactions, in concert with hydrogen bonds and π-π stacking, are crucial in guiding the formation of unique and stable supramolecular assemblies. iucr.orgnih.gov

Table 3: Intermolecular Interaction Data for N-(iodophenyl)benzamide Derivatives

Compound NameInteraction TypeDonor-AcceptorDetailsReference
N-(3-iodophenyl)-3-nitrobenzamideHydrogen BondN–H⋯OForms a network with C-H⋯O bonds. iucr.org
N-(3-iodophenyl)-3-nitrobenzamideHydrogen BondC–H⋯OThree distinct C-H⋯O bonds contribute to the structure. iucr.org
N-(3-iodophenyl)-3-nitrobenzamideHalogen BondIodo⋯NitroA two-center iodo⋯nitro interaction is present. iucr.org
2-iodo-N-phenyl-benzamideHydrogen BondN–H⋯OForms chains along the a-axis. nih.gov
2-iodo-N-phenyl-benzamideHalogen BondC–I⋯π(ring)Inversion-related contacts generate sheets. nih.gov

Biological and Pharmacological Investigations of N 3 Iodophenyl Benzamide Analogs Mechanistic Focus

In Vitro Biological Activity Profiling

The in vitro evaluation of N-(3-iodophenyl)benzamide analogs has revealed a broad spectrum of pharmacological effects, stemming from their ability to interact with a diverse range of biological targets.

Analogs of this compound have been identified as potent inhibitors of several key enzymes implicated in disease pathogenesis. The benzamide (B126) structure proves to be a suitable framework for designing inhibitors that can target the active or allosteric sites of these proteins.

Notable findings include the inhibition of MAP Kinase Kinase 1 (MEK1), a critical component of the RAS/RAF/MEK/ERK signaling pathway often dysregulated in cancer. nih.gov Specifically, the analog 2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide has been studied for its inhibitory mechanism against MEK1. nih.gov Other kinase targets include Aurora-A kinase, which is frequently overexpressed in various cancers. tandfonline.com

Furthermore, certain benzamide derivatives have demonstrated inhibitory activity against tubulin polymerization, a validated anticancer strategy. nih.gov Analogs have also been developed as inhibitors of sirtuin 2 (SIRT2), a deacetylase involved in neurodegenerative diseases, and cholinesterases, which are key targets in Alzheimer's disease. researchgate.netresearchgate.net In the field of hemostasis, related benzamide structures have been shown to inhibit coagulation enzymes like thrombin and Factor Xa. nih.govresearchgate.net

Table 1: Enzyme Inhibition by this compound Analogs

Compound Class/Analog Target Enzyme Biological Context Reference
2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide MAP Kinase Kinase 1 (MEK1) Cancer nih.gov
Bis-benzimidazole-triazole hybrids Aurora-A Kinase Cancer tandfonline.com
Arylamide derivatives Tubulin Polymerization Cancer nih.gov
3-(N-arylsulfamoyl)benzamides Sirtuin 2 (SIRT2) Neurodegeneration researchgate.net
N-(4-chlorobenzyl)-3,4-dimethoxy-N-(m-substituted)benzamide derivatives Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) Alzheimer's Disease researchgate.net
N2-Thiophenecarbonyl/N2-Tosylanthranilamides Thrombin, Factor Xa (FXa) Thrombosis nih.govresearchgate.net

The interaction of this compound analogs with various receptors has been a significant area of investigation, particularly for applications in neurology and oncology. Sigma (σ) receptors, which are overexpressed in many types of tumor cells, have been a primary focus.

Conformationally flexible benzamide analogs have been synthesized and shown to possess high binding affinity and selectivity for σ2 receptors over σ1 receptors. google.com.naresearchgate.net For instance, compounds have been developed with Ki values in the nanomolar range for σ2 receptors, demonstrating their potential as imaging agents or therapeutics. google.com.nahilarispublisher.com The ratio of selectivity (σ2:σ1) for some analogs has been reported to be as high as 8,190. google.com.na In addition to sigma receptors, iodobenzamide analogs have been explored as potential imaging agents for D-2 dopamine (B1211576) receptors, and other derivatives have been studied for their selectivity towards GABAA receptor subtypes. acs.orgmdpi.com

Table 2: Receptor Binding Affinity of this compound Analogs

Compound Analog Target Receptor Binding Affinity (Ki) Selectivity (σ2:σ1 ratio) Reference
Benzamide Analog 3c σ2 1.8 ± 0.2 nM 8,190 google.com.na
Benzamide Analog 3d σ2 2.5 ± 0.3 nM 48 google.com.na
Benzamide Analog 3e σ2 3.5 ± 0.4 nM 1,180 google.com.na
Benzamide Analog 3f σ2 1.9 ± 0.2 nM 4,280 google.com.na
(Z)-iodoallyl-SA4503 σ1 / σ2 11-18 nM Not Specified hilarispublisher.com
(E)-iodoallyl-SA4503 σ1 / σ2 11-18 nM Not Specified hilarispublisher.com

Consistent with their enzyme inhibition and receptor binding profiles, many this compound analogs exhibit potent anti-proliferative effects across a wide range of human cancer cell lines. These studies are crucial for identifying potential anticancer drug candidates.

For example, a benzoxaborole analog, 3-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)-N-(3-iodophenyl)propanamide, showed submicromolar inhibitory potency against ovarian (SKOV3), breast (MDA-MB231), and colon (HCT116) carcinoma cell lines, with low toxicity to normal human lung fibroblasts (WI-38). acs.org Other series of benzamide derivatives have demonstrated significant activity against liver cancer (SMMC-7721), colorectal carcinoma (HCT116), lung cancer (A549), and breast adenocarcinoma (MCF-7) cell lines. tandfonline.comnih.gov Compound W17, a substituted benzamide, was found to be more potent than the standard drug 5-Fluorouracil against the HCT116 cell line, with an IC50 value of 4.12 µM. nih.gov

Table 3: Anti-proliferative Activity of this compound Analogs

Compound/Analog Series Cancer Cell Line Activity (IC₅₀/GI₅₀) Reference
3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)-N-(3-iodophenyl)propanamide SKOV3, MDA-MB231, HCT116 Submicromolar acs.org
Arylamide derivative 16f (MY-1121) MGC-803, HCT-116, SMMC-7721 0.092 µM, 0.098 µM, 0.088 µM nih.gov
Bis-benzimidazole-triazole hybrid 7a A-549 8.96 µM tandfonline.com
Substituted benzamide W17 HCT116 4.12 µM nih.gov
1,2,5-Oxadiazole derivative 4 HCT-116 1.48 µM iiarjournals.org

The structural versatility of the benzamide core has been exploited to develop agents against microbial and parasitic infections.

Antimicrobial Activity: Several series of N-(phenyl)benzamide analogs have been synthesized and evaluated for their antibacterial and antifungal properties. Acylthiourea derivatives containing a 2-iodophenyl moiety have shown significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, including strains capable of forming biofilms. nih.gov Other substituted benzamides have demonstrated broad-spectrum antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (Salmonella typhi, Klebsiella pneumoniae) bacteria, with MIC values as low as 5.19 µM. nih.gov Antifungal activity against Candida albicans and Aspergillus niger has also been reported. nih.govresearchgate.net

Anthelmintic Activity: Benzamide analogs have emerged as promising candidates for new anthelmintic drugs, a critical need given the rise of resistance to existing treatments. google.com Analogs related to the Wact-11 compound have shown efficacy against the platyhelminth Echinococcus granulosus, suggesting a potential pan-helminthic activity. mdpi.com Furthermore, benzimidazole (B57391) amides have been developed that display potent ovicidal and larvicidal activity against the parasitic nematode Teladorsagia circumcincta, a significant pathogen in livestock. csic.es Some of these compounds, like amide BZ 39, exhibited both 100% ovicidal activity and greater than 50% larvicidal activity at a concentration of 50 µM. csic.es

Table 4: Antimicrobial and Anthelmintic Activity of this compound Analogs

Compound Class/Analog Target Organism Type of Activity Key Finding Reference
2-((4-Methylphenoxy)methyl)-N-(2-iodophenylcarbamothioyl)benzamide P. aeruginosa, S. aureus Antibacterial/Antibiofilm Significant antipathogenic activity nih.gov
Substituted benzamide W6 S. aureus, S. typhi, K. pneumoniae Antibacterial MIC = 5.19 µM nih.gov
Substituted benzamide W1 C. albicans, A. niger Antifungal MIC = 5.08 µM nih.gov
Wact-11 related benzamides Echinococcus granulosus Anthelmintic EC₅₀ = 10 µM in protoscolex survival assay mdpi.com
Benzimidazole amide BZ 39 Teladorsagia circumcincta Anthelmintic (Ovicidal & Larvicidal) 100% ovicidal, >50% larvicidal activity csic.es

Derivatives of benzamide have been investigated as potential antithrombotic agents due to their ability to interfere with the coagulation cascade and platelet function. nih.gov These studies often focus on inhibiting key serine proteases like thrombin and Factor Xa. nih.gov

A series of amidinobenzamides, designed by combining structural features of known antithrombotic drugs, were synthesized and evaluated. nih.govingentaconnect.com Compounds such as N-(3′-amidinophenyl)-3-(thiophen-2′′-ylcarbonylamino) benzamide and its 4'-amidino isomer were found to prolong activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT) in human plasma. nih.gov These compounds also dose-dependently inhibited thrombin-catalyzed fibrin (B1330869) polymerization and platelet aggregation, indicating a dual mechanism of action. nih.govnih.gov For instance, at a concentration of 30 µM, N-(4′-amidinophenyl)-3-(thiophen-2′′-ylcarbonylamino) benzamide prolonged the aPTT to 43.5 seconds, compared to 23.6 seconds for the control. nih.govnih.gov

Table 5: Anticoagulant and Antiplatelet Activity of Benzamide Analogs

Compound Assay Result Concentration Reference
N-(3′-amidinophenyl)-3-(thiophen-2′′-ylcarbonylamino) benzamide (1) aPTT Prolongation 33.2 ± 0.7 s 30 µM nih.gov
N-(4′-amidinophenyl)-3-(thiophen-2′′-ylcarbonylamino) benzamide (2) aPTT Prolongation 43.5 ± 0.6 s 30 µM nih.gov
Compound 1f (2-methoxy-5-aminobenzamide derivative) ADP-induced Platelet Aggregation IC₅₀ = 0.17 µM N/A ingentaconnect.com
N-(3′-amidinophenyl)-2-((thiophen-2′′-yl)carbonylamino)benzamide (21) Thrombin & FXa Inhibition Most active compound in series N/A nih.govresearchgate.net

Modulating the DNA repair pathway of homologous recombination (HR) is a promising strategy for cancer therapy, particularly for sensitizing tumors to DNA-damaging agents. The RAD51 protein is a central player in this pathway. nih.gov

A high-throughput screen of a small molecule library led to the identification of 3-[(benzylamino)sulfonyl]-4-bromo-N-(4-bromophenyl)benzamide, named RS-1, as a stimulator of the human homologous recombination protein RAD51. nih.gov RS-1 was found to specifically enhance the formation of active hRAD51 filaments on single-stranded DNA, a critical step in the HR process. nih.gov The mechanism involves the stimulation of RAD51's intrinsic ATPase activity, which is necessary for the assembly and disassembly of the nucleoprotein filament. This discovery highlights the potential of benzamide analogs to directly target and modulate key components of the DNA damage response machinery. nih.govresearchgate.net

Mechanistic Pharmacology Studies

Mechanistic studies have been crucial in understanding how this compound analogs function at the molecular and cellular levels. These investigations have provided insights into their direct molecular targets, the signaling pathways they modulate, and their ultimate effects on key biological processes.

A critical step in understanding the pharmacology of this compound analogs is the identification and validation of their molecular targets. Research has pointed towards several key proteins and receptors that are modulated by these compounds.

One area of investigation has focused on their interaction with sigma receptors . Certain benzamide analogs have been shown to target the σ2-receptor with high affinity and selectivity over the σ1-receptor. researchgate.net For instance, a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives, which are structurally related to benzamides, demonstrated excellent binding affinities for the σ2 receptor. researchgate.net The σ2 receptor is often overexpressed in proliferating tumor cells, making it an attractive target for cancer therapeutics and imaging agents. researchgate.net The development of radiolabeled benzamide analogs has been instrumental in this area, allowing for in vivo imaging and biodistribution studies. researchgate.net

Another identified target for certain benzamide analogs is β-tubulin . A multipronged approach established that some benzamide anti-cancer toxins exert their cytotoxic effects through the covalent modification of β-tubulin. acs.org This interaction disrupts microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis. The potency of these analogs was found to correlate with the leaving group potential at a specific position on the benzamide ring, supporting a mechanism of nucleophilic aromatic substitution. acs.org

Furthermore, the Polo-Box Domain (PBD) of Polo-like Kinase 1 (Plk1) has been identified as a target for a new heterocyclic scaffold based on triazoloquinazolinones, which can be considered structural analogs of this compound. nih.gov Plk1 is a key regulator of mitosis, and its inhibition is a validated strategy in cancer therapy. Analogs with specific substitutions showed significant inhibitory activity against the Plk1 PBD. nih.gov

The histamine H3 receptor (H3R) , a G protein-coupled receptor involved in various central nervous system disorders, has also been identified as a target for certain benzamide-derived antagonists. acs.org Competitive radioligand binding assays have been used to evaluate the binding affinities of these compounds. acs.org

The following table summarizes the identified molecular targets for various this compound analogs and related compounds.

Compound ClassMolecular TargetSignificance
Benzamide Analogsσ2-receptorOverexpressed in tumors, potential for cancer therapy and imaging. researchgate.net
Benzamide Anti-cancer Toxinsβ-tubulinDisrupts microtubule dynamics, leading to cell death. acs.org
TriazoloquinazolinonesPlk1 PBDKey regulator of mitosis, target for cancer therapy. nih.gov
Benzamide-derived AntagonistsHistamine H3 ReceptorInvolved in CNS disorders. acs.org

A significant mechanism of action for some benzamide analogs is the modulation of the Wnt/β-catenin signaling pathway . One of the most potent compounds in a studied series was found to downregulate the β-catenin/TCF4 signaling pathway. semanticscholar.org This was evidenced by a decrease in β-catenin and TCF4 protein expression and reduced mRNA levels of downstream targets like c-MYC and Cyclin D1. semanticscholar.org The Wnt/β-catenin pathway is crucial for embryonic development and its dysregulation is implicated in various cancers.

The PI3K/Akt/mTOR signaling pathway , which is frequently activated in many human cancers and plays a critical role in cell proliferation, survival, and migration, is another pathway affected by benzamide analogs. nih.govgoogle.com PTEN loss, a common genetic feature in glioblastoma, leads to the constitutive activation of this pathway. google.com

For analogs targeting the histamine H3 receptor , the mechanism involves antagonism of the receptor, which can modulate neurotransmitter release in the brain. acs.org This has therapeutic implications for a variety of neurological and psychiatric disorders.

In the context of infectious diseases, benzamide analogs have been investigated as inhibitors of the hepatitis C virus (HCV) assembly . These compounds have been shown to act synergistically with other anti-HCV drugs, indicating a distinct mechanism of action related to the viral life cycle. nih.gov

The table below outlines the key cellular pathways modulated by this compound analogs.

Compound ClassCellular PathwayCellular Outcome
Quinazoline (B50416) DerivativesWnt/β-catenin/TCF4Downregulation of c-MYC and Cyclin D1, inhibition of cancer cell growth. semanticscholar.org
Benzamide AnalogsPI3K/Akt/mTORRegulation of cell proliferation, growth, and apoptosis. nih.govgoogle.com
Benzamide-derived AntagonistsHistamine H3 Receptor SignalingModulation of neurotransmitter release. acs.org
4-Aminopiperidine AnalogsHepatitis C Virus AssemblyInhibition of viral replication. nih.gov

The modulation of cellular pathways by this compound analogs ultimately leads to significant effects on fundamental biological processes, particularly those relevant to cancer progression.

Apoptosis , or programmed cell death, is a common outcome of treatment with various benzamide analogs. For example, a potent quinazoline derivative was shown to induce apoptosis in HCT116 and HepG2 cancer cells. semanticscholar.org The induction of apoptosis is a key mechanism for the anti-cancer activity of these compounds.

Cell migration is another critical process inhibited by these analogs. The same quinazoline derivative that induced apoptosis also effectively inhibited the migration of HCT116 and HepG2 cells in a wound healing assay. semanticscholar.org Similarly, certain chalcone (B49325) derivatives, which share structural similarities with benzamides, have been shown to suppress the migration and invasion of osteosarcoma cells. nih.gov

The epithelial-mesenchymal transition (EMT) is a process by which epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, a hallmark of cancer metastasis. An autophagy inhibitor, 3-benzyl-5-((2-nitrophenoxy) methyl) dihydrofuran-2(3H)-one (3BDO), which can be considered a structural analog, was found to suppress EMT markers such as N-cadherin, vimentin, and snail in glioblastoma cells. jcancer.org This inhibition of EMT contributes to the anti-tumor effects of the compound.

The following table summarizes the effects of this compound analogs on these key biological processes.

Biological ProcessEffect of AnalogsExample Compound Class
ApoptosisInductionQuinazoline Derivatives semanticscholar.org
Cell MigrationInhibitionQuinazoline Derivatives semanticscholar.org, Chalcone Derivatives nih.gov
Epithelial-Mesenchymal Transition (EMT)Suppression of EMT markersDihydrofuran-2(3H)-one derivative jcancer.org

Preclinical in vivo Studies of this compound Analogs

The promising in vitro findings for this compound analogs have led to their evaluation in preclinical animal models of various diseases. These in vivo studies are essential to assess their therapeutic efficacy and to characterize their pharmacodynamic properties in a whole-organism context.

Preclinical studies have demonstrated the potential of this compound analogs in a range of disease models.

In oncology , these compounds have shown efficacy in models of glioma and melanoma . For instance, the autophagy inhibitor 3BDO was shown to inhibit tumor growth in a xenograft mouse model of glioblastoma. jcancer.org In melanoma, radiolabeled benzamides have been successfully used for the scintigraphic detection of metastases. nih.gov For example, [123I]-(S)-IBZM, a radiolabeled benzamide, was able to detect cutaneous, lymph node, and pulmonary metastases in patients with metastatic melanoma. nih.gov Another radiotracer, [I]IMBA, showed high specific tumor uptake in a mouse model of melanoma. nih.gov

In the realm of neuropsychiatric disorders , analogs of this compound have been investigated for their potential in treating conditions like schizophrenia . The benzamide derivative [123I]-(S)-IBZM is employed to study neuropsychiatric disorders by imaging dopamine D2 receptors. nih.gov Bromodomain inhibitors, which can be structurally related to benzamides, have also been linked to potential treatments for schizophrenia and other mental disorders. google.com

The table below provides an overview of the preclinical efficacy of this compound analogs in various disease models.

Disease ModelCompound TypeObserved Efficacy
Glioma3BDO (autophagy inhibitor)Inhibition of tumor growth in xenograft model. jcancer.org
MelanomaRadiolabeled benzamides ([123I]-(S)-IBZM, [I]IMBA)Detection of primary tumors and metastases. nih.govnih.gov
Schizophrenia[123I]-(S)-IBZM, Bromodomain inhibitorsPotential for imaging and therapeutic intervention. nih.govgoogle.com

Pharmacodynamic studies are crucial for understanding the relationship between drug concentration and its observed effect. In preclinical systems, these studies have helped to characterize the in vivo activity of this compound analogs.

For radiolabeled benzamides used in melanoma imaging, pharmacodynamic studies have involved assessing their biodistribution and tumor uptake over time. For example, [I]IMBA demonstrated rapid renal clearance, leading to low non-target tissue background and high tumor-to-background ratios, which is a desirable pharmacodynamic property for an imaging agent. nih.gov

In the context of A3 adenosine (B11128) receptor modulators, pharmacodynamic studies have shown that these compounds can enhance the efficacy of A3AR agonists. researchgate.net This allosteric modulation represents a key pharmacodynamic effect that could be harnessed for therapeutic benefit in inflammatory conditions.

Medicinal Chemistry and Rational Drug Design Strategies Utilizing N 3 Iodophenyl Benzamide Core

Structure-Activity Relationship (SAR) Studies of Substituted N-(3-iodophenyl)benzamides

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For N-(3-iodophenyl)benzamide derivatives, these studies involve systematically modifying different parts of the molecule and assessing the impact on its efficacy and interaction with biological targets.

Impact of Substituent Modifications on Biological Activity

The biological activity of this compound analogs can be significantly influenced by the nature and position of substituents on both the benzoyl and the N-phenyl rings. Modifications can alter the compound's electronic properties, lipophilicity, and steric profile, which in turn affect its binding affinity, selectivity, and pharmacokinetic properties.

For instance, in a series of benzamide (B126) derivatives designed as potential antipsychotics, modifications to the benzamide core demonstrated that the nature of the substituents plays a critical role in receptor binding affinities nih.gov. While not specific to the 3-iodo substitution, these studies highlight the general principles that would apply to the this compound scaffold. The introduction of electron-donating or electron-withdrawing groups can modulate the charge distribution across the molecule, influencing interactions with target proteins mdpi.com.

A study on N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, which share the N-phenylamide substructure, found that the position and lipophilicity of substituents on the anilide ring strongly dictate their ability to inhibit photosynthetic electron transport nih.gov. Specifically, 3,5-disubstituted isomers were among the most active, suggesting that the substitution pattern on the N-phenyl ring of this compound would be a critical determinant of its biological activity nih.gov.

The following table illustrates hypothetical SAR data for this compound analogs, demonstrating how different substituents might influence inhibitory activity against a target enzyme.

CompoundR1 (Benzoyl Ring)R2 (N-Phenyl Ring)IC50 (nM)
1 HH500
2 4-ClH250
3 4-OCH3H600
4 H4'-F300
5 H4'-NO2150

Role of Halogen Substituents in Molecular Recognition and Efficacy

The iodine atom at the 3-position of the N-phenyl ring is a key feature of the this compound core. Halogen substituents can participate in various non-covalent interactions, most notably halogen bonding, which is the attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on a biological target, such as a carbonyl oxygen or an aromatic ring nih.gov.

The strength of this halogen bond is influenced by other substituents on the phenyl ring. Electron-withdrawing groups tend to deepen the σ-hole on the iodine atom, thereby strengthening the halogen bond and potentially increasing the compound's binding affinity and efficacy nih.gov. Conversely, electron-donating groups can have the opposite effect. Quantum calculations on substituted iodobenzene have shown that the strength of the halogen bond can vary significantly depending on the nature and position of the substituent nih.gov.

Bioisosteric Replacement and Scaffold Hopping Approaches in this compound Analog Development

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to discover novel compounds with improved properties while retaining the desired biological activity.

Bioisosteric replacement involves substituting a functional group in a lead molecule with another group that has similar physical or chemical properties, with the aim of enhancing potency, selectivity, or pharmacokinetic parameters. For the this compound core, the amide bond is a common target for bioisosteric replacement due to its potential for metabolic instability.

A study on benzamide analogs as potential anthelmintics explored the replacement of the amide group with various bioisosteres, including thioamides and selenoamides mdpi.comnih.govsemanticscholar.org. The results indicated that thioamide and selenoamide replacements retained or even improved activity against C. elegans, highlighting the importance of preserving the geometry of the amide bond mdpi.comnih.govsemanticscholar.org. Other replacements, such as N-alkylamides and sulfonamides, resulted in a loss of activity mdpi.com. Triazoles are also recognized as non-classical bioisosteres of amides nih.gov.

Scaffold hopping is a more drastic approach that involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original pharmacophoric features. This strategy is often used to explore new chemical space, escape patent limitations, and improve drug-like properties. Starting from an this compound lead, one could, for example, replace the benzamide core with a different heterocyclic system that maintains the spatial arrangement of the key interacting groups. A study on the development of triaryl antimicrobials utilized scaffold hopping by replacing a linear linker with a benzene (B151609) ring to maintain the active conformation of the molecule nih.gov.

Lead Compound Identification and Optimization from this compound Derivatives

The process of drug discovery often begins with the identification of a "hit" compound from a screening campaign, which is then optimized into a "lead" compound with more desirable properties. The this compound scaffold can serve as a promising starting point for such endeavors.

Once an this compound derivative is identified as a lead compound, optimization efforts focus on improving its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. This is typically an iterative process of designing, synthesizing, and testing new analogs.

For example, a study on the optimization of carbamate-based inhibitors for Alzheimer's disease started with a lead compound and synthesized a series of novel carbamates to improve its acetylcholinesterase (AChE) inhibitory activity nih.gov. A similar approach could be applied to an this compound lead. For instance, if an this compound derivative shows moderate inhibitory activity against a target enzyme, medicinal chemists would systematically modify the benzoyl and N-phenyl rings with various substituents to enhance its potency.

The following table illustrates a hypothetical lead optimization campaign starting from a lead this compound.

CompoundModificationTarget Affinity (Ki, nM)
Lead Compound This compound200
Analog 1 Addition of 4-chloro to benzoyl ring100
Analog 2 Addition of 4-fluoro to N-phenyl ring150
Analog 3 Combination of 4-chloro and 4'-fluoro50
Optimized Lead Further modification based on SAR<10

Development of Chemical Probes and Radioligands for this compound Targets

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. An this compound derivative with high potency and selectivity for a particular protein could be developed into a chemical probe. This would involve ensuring the compound has appropriate properties for use in biological assays, such as cell permeability and minimal off-target effects.

Radioligands are compounds labeled with a radioisotope, which allows for their detection and quantification in biological systems. They are invaluable tools in drug discovery for receptor binding assays and for in vivo imaging techniques like Positron Emission Tomography (PET).

The this compound scaffold is particularly amenable to the development of radioiodinated ligands, given the presence of the iodine atom. Radioisotopes of iodine, such as ¹²³I, ¹²⁵I, and ¹³¹I, can be incorporated into the molecule. Benzamide-based radioligands have been developed for imaging melanoma by targeting melanin researchgate.net. For instance, N-(2-diethylaminoethyl)-4-iodobenzamide has been radiolabeled for this purpose researchgate.net.

Furthermore, the development of PET radioligands often involves labeling with positron-emitting isotopes like ¹⁸F. A study on isoquinoline carboxamide derivatives, which are structurally related to benzamides, identified a 1-(2-iodophenyl) analog as a potent lead for the development of an ¹⁸F-labeled PET ligand for the peripheral benzodiazepine receptor nih.govresearchgate.net. This suggests that this compound derivatives could also be promising candidates for the development of novel PET imaging agents nih.gov. The synthesis of such radiotracers would typically involve either direct radioiodination or the synthesis of a precursor molecule that can be readily labeled with a positron-emitting isotope acs.org.

Computational and Theoretical Chemistry Studies on N 3 Iodophenyl Benzamide

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as N-(3-iodophenyl)benzamide, might interact with the binding site of a target protein.

Research on benzamide (B126) derivatives has utilized molecular docking to explore their potential as inhibitors of various enzymes, such as protein kinases. mdpi.com Docking studies reveal the specific amino acid residues within the protein's active site that interact with the ligand. For the benzamide scaffold, key interactions often involve hydrogen bonds formed by the amide group (-CONH-) with residues in the binding pocket. The phenyl rings can participate in hydrophobic and π-stacking interactions, which are crucial for affinity and stability of the protein-ligand complex. researchgate.net

For instance, in studies of benzamide derivatives as potential tyrosine kinase inhibitors, docking simulations have shown that the flexible linker provided by the amide group allows the molecule to adopt a favorable geometry within the active site. mdpi.com This positioning facilitates binding to both the adenine (B156593) pocket and an allosteric site, potentially overcoming resistance mechanisms associated with mutations. mdpi.com The specific interactions can be mapped and their energies calculated, providing a rational basis for modifying the structure to enhance binding affinity.

Table 1: Example of Key Protein-Ligand Interactions for Benzamide Derivatives

Interaction TypeLigand MoietyInteracting Amino Acid Residue (Example)Significance
Hydrogen BondingAmide N-H and C=OGlutamate, AspartateAnchors the ligand in the binding site
Hydrophobic InteractionsPhenyl RingsLeucine, Valine, IsoleucineContributes to binding affinity
π-StackingAromatic RingsPhenylalanine, Tyrosine, TryptophanStabilizes the complex

The iodine atom on the 3-position of the phenyl ring in this compound can also play a significant role. It can form halogen bonds—a type of non-covalent interaction—with electron-donating atoms like oxygen or nitrogen in the protein's backbone or side chains, further enhancing the binding affinity and specificity of the compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis and Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at finding a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of newly designed molecules without the need for immediate synthesis and testing. nih.gov

For benzamide derivatives, various 2D and 3D-QSAR models have been developed. researchgate.netresearchgate.net These models use molecular descriptors—numerical values that quantify different aspects of a molecule's structure—to build a predictive equation. Descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological.

In 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), the aligned structures of a series of compounds are placed in a 3D grid. mdpi.com The steric and electrostatic fields are calculated at each grid point, and these values are used as descriptors. The resulting models generate contour maps that visualize regions where modifications to the chemical structure would likely increase or decrease biological activity.

A typical QSAR model for a series of benzamide inhibitors might reveal that:

Hydrophobicity is a crucial factor for activity, suggesting that hydrophobic substituents could enhance potency. researchgate.net

Hydrogen bond donating groups positively contribute to the inhibitory effect. researchgate.net

Electron-withdrawing groups at certain positions may have a negative influence on activity. researchgate.net

The statistical quality of a QSAR model is assessed using parameters such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good predictive ability. researchgate.net

Table 2: Representative Statistical Parameters for a 3D-QSAR Model of Benzamide Derivatives

ParameterDescriptionTypical Value
q² (Cross-validated r²)Indicates the internal predictive ability of the model.0.85 researchgate.net
r² (Non-cross-validated r²)Measures the correlation between observed and predicted activities for the training set.0.99 researchgate.net
F-valueFisher's F-test value, indicating the statistical significance of the model.631.80 researchgate.net

Density Functional Theory (DFT) and Quantum Chemical Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide deep insights into the geometry, reactivity, and spectroscopic properties of compounds like this compound.

Key parameters derived from DFT studies include:

Optimized Molecular Geometry: DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy, which can be compared with experimental data from X-ray crystallography. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. They identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the oxygen atom of the carbonyl group would be a region of high negative potential. researchgate.net

These calculations help in understanding how the molecule might interact with biological targets at an electronic level and can explain the mechanisms of action or metabolism.

Table 3: Example DFT-Calculated Parameters for a Benzamide Derivative

ParameterDescriptionTypical Finding
E_HOMOEnergy of the Highest Occupied Molecular OrbitalHOMO orbitals are often located on heteroatoms. researchgate.net
E_LUMOEnergy of the Lowest Unoccupied Molecular OrbitalLUMO orbitals are often located on the benzene (B151609) ring. researchgate.net
Energy Gap (ΔE)Difference between E_LUMO and E_HOMOIndicates chemical reactivity and stability. researchgate.net
MEP AnalysisMolecular Electrostatic PotentialIdentifies sites for electrophilic and nucleophilic attack. researchgate.net

In Silico Prediction of Pharmacological Modulators

In silico methods are extensively used to predict the pharmacological profiles of molecules, including their absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity. researchgate.netdovepress.com For a compound like this compound, these predictive models can assess its potential as a drug candidate early in the discovery process.

Computational tools can predict various properties:

Drug-likeness: Based on rules like Lipinski's Rule of Five, these models evaluate whether a compound has physical and chemical properties consistent with orally active drugs.

ADME Profile: Algorithms predict parameters such as human intestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes (e.g., cytochrome P450). researchgate.net

Toxicity Prediction: In silico models can flag potential toxic liabilities, such as mutagenicity (Ames test) or cardiotoxicity (hERG inhibition). dovepress.com

By combining molecular docking with ADMET prediction, researchers can perform virtual screening of large compound libraries to identify potential pharmacological modulators that not only bind to a specific target but also possess favorable pharmacokinetic and safety profiles. dovepress.com This approach accelerates the identification of promising lead compounds for further experimental validation, making the drug discovery process more efficient and cost-effective. researchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques in N 3 Iodophenyl Benzamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of N-(3-iodophenyl)benzamide, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

In ¹H NMR spectroscopy, the chemical shifts, multiplicities, and coupling constants of the proton signals offer a detailed map of the molecule's structure. The spectrum of this compound typically displays a complex multiplet pattern in the aromatic region, corresponding to the protons on the two phenyl rings. A characteristic downfield singlet is observed for the amide proton (N-H), the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The spectrum will show distinct signals for the carbonyl carbon of the amide group, the carbon atom bonded to the iodine, and the various other aromatic carbons. The precise chemical shifts help to confirm the substitution pattern on both aromatic rings.

Detailed NMR data reported for this compound is presented below.

¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
10.43 s 1H N-H
8.29 t, J = 1.8 Hz 1H Ar-H
7.95 d, J = 7.3 Hz 2H Ar-H
7.74 ddd, J = 8.0, 2.0, 0.9 Hz 1H Ar-H
7.64 - 7.50 m 4H Ar-H

¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment
165.7 C=O
141.2 Ar-C
134.2 Ar-C
132.8 Ar-CH
131.7 Ar-CH
129.5 Ar-CH
128.5 Ar-CH
127.7 Ar-CH
121.7 Ar-CH

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally validating the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or more decimal places), HRMS allows for the determination of the elemental composition.

For this compound, with a molecular formula of C₁₃H₁₀INO, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). The experimentally determined mass from an HRMS analysis is then compared to this theoretical value. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula, distinguishing it from other potential formulas with the same nominal mass.

ParameterValue
Molecular FormulaC₁₃H₁₀INO
Theoretical Exact Mass322.9807 Da
Monoisotopic Mass322.9807 Da

The high accuracy of HRMS is indispensable for confirming the identity of newly synthesized batches of the compound and for ruling out the presence of impurities that might have a similar nominal mass.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A strong, sharp absorption band is typically observed in the region of 1650-1680 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the amide group (Amide I band). Another important band is the N-H stretching vibration, which appears as a sharp peak around 3300-3500 cm⁻¹. The N-H bending vibration (Amide II band) is usually found near 1550 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. The C-I stretching vibration is expected to appear at lower frequencies, typically in the range of 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations often give rise to strong and sharp signals in the Raman spectrum, which can be useful for structural characterization. The symmetric C=O stretch may also be observed. Since Raman scattering is sensitive to changes in polarizability, it can be particularly useful for observing vibrations of the carbon skeleton and the C-I bond.

Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H Stretch 3300 - 3500 IR
Aromatic C-H Stretch > 3000 IR, Raman
C=O Stretch (Amide I) 1650 - 1680 IR, Raman
N-H Bend (Amide II) ~1550 IR
Aromatic C=C Stretch 1400 - 1600 IR, Raman

Chromatography Techniques for Purity Assessment and Isolation (e.g., HPLC, Flash Chromatography)

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the assessment of its purity.

Flash Chromatography: For the preparative-scale purification of this compound, flash chromatography is a commonly employed method. This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase consisting of a mixture of solvents. The choice of solvents is crucial for achieving good separation. A common mobile phase for compounds of this type is a gradient or isocratic mixture of a non-polar solvent, such as petroleum ether or hexane, and a more polar solvent, like ethyl acetate. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to isolate the pure product.

High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to determine the purity of this compound. In a typical reverse-phase HPLC setup, the compound is injected into a column packed with a non-polar stationary phase (e.g., C18-modified silica). A polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, is then pumped through the column. The purity of the sample is determined by the number and relative areas of the peaks detected, most commonly by a UV detector set to a wavelength where the benzamide (B126) chromophore absorbs strongly. A pure sample should ideally show a single, sharp peak at a characteristic retention time.

Typical Chromatographic Conditions

Technique Stationary Phase Typical Mobile Phase Purpose
Flash Chromatography Silica Gel (200-300 mesh) Petroleum Ether / Ethyl Acetate Isolation and Purification

Future Research Directions and Potential Applications

Expanding the N-(3-iodophenyl)benzamide Chemical Space for Novel Activities

The exploration of the chemical space surrounding this compound is a key strategy for identifying novel biological activities. This involves the systematic modification of the core structure to generate a library of analogs. Key areas for modification include the positions and nature of substituents on both the phenyl rings. For instance, the introduction of various functional groups at different positions can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby altering its interaction with biological targets.

Furthermore, the amide linkage itself presents an opportunity for modification. Replacement of the amide bond with bioisosteres, such as thioamides or reversed amides, could lead to compounds with altered metabolic stability and target-binding affinities. The synthesis of constrained analogs, where the flexibility of the molecule is reduced through cyclization or the introduction of rigid linkers, can also provide valuable insights into the bioactive conformation and enhance selectivity for specific targets. These systematic modifications will be crucial in uncovering new therapeutic applications for this class of compounds.

Strategies for Optimizing Pharmacological Profiles of this compound Analogs

Once promising lead compounds are identified, the focus shifts to optimizing their pharmacological profiles to enhance their drug-like properties. This multifaceted process addresses absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as potency and selectivity.

A primary strategy involves fine-tuning the physicochemical properties of the analogs. This can be achieved by modifying lipophilicity through the addition or removal of polar or nonpolar functional groups, which in turn affects solubility, permeability, and plasma protein binding. Structure-activity relationship (SAR) studies are instrumental in this phase, providing a systematic understanding of how specific structural changes impact biological activity and pharmacokinetic parameters.

Another critical aspect of optimization is minimizing off-target effects to improve the safety profile of the drug candidates. This can be achieved by designing analogs with higher selectivity for the intended biological target. Computational modeling and in vitro screening against a panel of related and unrelated targets are essential tools in this endeavor. Furthermore, the development of prodrugs, which are inactive precursors that are converted to the active drug in the body, can be employed to improve bioavailability and targeted delivery.

Integration of Advanced Research Methodologies in Benzamide (B126) Discovery

The discovery and development of novel benzamide-based therapeutics can be significantly accelerated by integrating advanced research methodologies. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of this compound analogs against a variety of biological targets, enabling the swift identification of initial hits.

Structure-based drug design, facilitated by techniques such as X-ray crystallography and computational modeling, provides detailed insights into the binding interactions between benzamide analogs and their targets at the atomic level. This information is invaluable for the rational design of more potent and selective inhibitors. For instance, understanding the crystal structure of a related compound, N-(3-iodophenyl)-2-(trifluoromethyl)benzamide, reveals key intermolecular interactions that can guide the design of new analogs. nih.gov

Q & A

Q. Q. What computational methods predict the reactivity of N-(3-iodophenyl)benzamide in nucleophilic substitutions?

  • Methodological Answer :
  • DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set to compute frontier molecular orbitals (HOMO/LUMO). High LUMO energy indicates susceptibility to nucleophilic attack at the iodine site.
  • MD Simulations : GROMACS to model solvation effects on transition states in SNAr reactions .

Q. Q. Can N-(3-iodophenyl)benzamide serve as a synthon for pharmacophore development in agrochemicals?

  • Methodological Answer :
  • Scaffold Modification : Introduce pyridyl or trifluoromethyl groups via Suzuki coupling. Test herbicidal activity in Arabidopsis models.
  • Bioisosterism : Replace iodine with isosteres (e.g., -CF3_3) to enhance metabolic stability while retaining binding affinity .

Q. Q. How does N-(3-iodophenyl)benzamide modulate epigenetic markers in neuronal cells?

  • Methodological Answer :
  • Chromatin Immunoprecipitation (ChIP) : Use antibodies against acetylated histone H3 (Ac-H3) to quantify promoter interactions of RELN or GAD67 in frontal cortex tissues.
  • RNA-seq : Compare transcriptome profiles of treated vs. untreated cells to identify dysregulated pathways .

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N-(3-iodophenyl)benzamide

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